molecular formula C18H18O5 B13815277 rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate(Decitabine Impurity)

rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate(Decitabine Impurity)

Cat. No.: B13815277
M. Wt: 314.3 g/mol
InChI Key: VZSJFDWLUVEKDD-RTKIROINSA-N
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Description

rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate is a critical impurity identified in the synthesis and quality control of decitabine, a DNA hypomethylating agent used in myelodysplastic syndromes and leukemia. This impurity arises during the esterification steps of decitabine production, where incomplete protection or side reactions at the 3- and 5-hydroxyl groups of the 2-deoxyribose moiety occur. Key properties include:

  • Molecular Formula: C₂₁H₂₂O₆
  • Molecular Weight: 370.41 g/mol
  • CAS Numbers: 17117-72-5 (racemic mixture) and 113476-23-6 (stereospecific form) . Its structure features two p-toluoyl (4-methylbenzoyl) ester groups at the 3- and 5-positions of the pentofuranose ring, which influence its chromatographic behavior and stability compared to decitabine and other impurities.

Properties

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

[(2R,3S)-3,5-dihydroxyoxolan-2-yl]methyl 4-phenylbenzoate

InChI

InChI=1S/C18H18O5/c19-15-10-17(20)23-16(15)11-22-18(21)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17,19-20H,10-11H2/t15-,16+,17?/m0/s1

InChI Key

VZSJFDWLUVEKDD-RTKIROINSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1O)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O

Canonical SMILES

C1C(C(OC1O)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate typically involves the following key steps:

  • Protection of Hydroxyl Groups: The 3- and 5-hydroxyl groups of 2-deoxy-D-erythro-pentofuranose are selectively protected by esterification using p-toluoyl chloride or p-toluic acid derivatives. This step prevents side reactions during subsequent nucleoside synthesis.

  • Esterification Reaction Conditions: The esterification is commonly performed in anhydrous organic solvents such as toluene or acetonitrile. Catalysts like p-toluenesulfonic acid or Lewis acids facilitate the reaction. Reaction temperatures are controlled to minimize racemization or degradation.

  • Isolation and Purification: After esterification, the product is isolated by solvent extraction, crystallization, or chromatography to yield the pure di-p-toluate ester.

  • Racemization Considerations: The process yields a racemic mixture due to the reaction conditions and the stereochemistry of the sugar moiety.

This synthetic approach is aligned with industrial scale methods designed to maximize yield and purity while allowing for monitoring via chromatographic techniques due to the chromophoric p-toluoyl groups.

Detailed Industrial Process Example

A representative industrial synthesis, as described in patent literature, involves:

  • Starting Material: 2-deoxy-D-ribose is first converted to a methylated intermediate by reaction with methanol and hydrogen chloride.

  • Protection Step: The methylated sugar undergoes esterification with p-toluoyl chloride to protect the 3 and 5 hydroxyl groups, producing the di-p-toluate ester.

  • Glycosylation: The protected sugar is then reacted with silylated 5-azacytosine in the presence of a Lewis acid catalyst (e.g., trimethylsilyl triflate) in an inert solvent such as acetonitrile to form glycosidic bonds.

  • Isomer Separation: The reaction yields a mixture of α and β anomers; fractional crystallization using solvents like acetonitrile or ethyl acetate isolates the β-isomer.

  • Deprotection: The p-toluoyl protecting groups are removed under mild basic conditions (e.g., saturated alcoholic ammonia solution at 0 °C for 18-20 hours), yielding decitabine and leaving the di-p-toluate intermediate as an impurity if incomplete.

  • Purification: Final recrystallization from dehydrated alcohol ensures high purity of decitabine and allows quantification of the impurity.

This process highlights the importance of controlling esterification and deprotection steps to minimize the presence of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate in the final pharmaceutical product.

Reaction Analysis and Mechanistic Insights

Esterification Mechanism

The esterification of the 3 and 5 hydroxyl groups proceeds via nucleophilic attack of the sugar hydroxyls on the acid chloride or activated acid derivative, forming ester bonds. The p-toluoyl groups serve as protecting groups that are stable under glycosylation conditions but removable under basic conditions.

Side Reactions and Impurity Formation

  • Incomplete Deprotection: Residual di-p-toluate esters persist if deprotection is incomplete, leading to the impurity.

  • Racemization: Acidic or high-temperature conditions during esterification or glycosylation can cause partial racemization of the sugar moiety.

  • Hydrolysis: Overexposure to moisture or prolonged reaction times can hydrolyze esters partially, resulting in monoesters or free hydroxyl groups.

Analytical Monitoring

The chromophoric nature of the p-toluoyl groups allows for effective monitoring by thin-layer chromatography and high-performance liquid chromatography with UV detection at 254 nm. Relative retention times help distinguish this impurity from decitabine and other related compounds.

Data Tables: Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Methylation 2-Deoxy-D-ribose + Methanol + HCl Methanol Room temp 2-4 hours 85-90 Formation of methylated sugar
Esterification p-Toluoyl chloride + p-Toluenesulfonic acid Toluene or Acetonitrile 0-25 °C 4-6 hours 80-85 Protection of 3,5-OH groups
Glycosylation Silylated 5-azacytosine + Lewis acid catalyst Acetonitrile 0-25 °C 3-6 hours 70-75 Formation of glycosidic bond
Fractional Crystallization Acetonitrile or Ethyl acetate - Room temp 12-24 hours 60-70 Separation of β-isomer
Deprotection Saturated alcoholic ammonia solution Ethanol or Methanol 0 °C 18-20 hours 90-95 Removal of p-toluoyl groups

These data are representative of optimized laboratory and industrial procedures reported in patent and research literature.

Summary of Research Discoveries

  • The p-toluoyl protecting groups are critical for controlling regioselectivity and stability during decitabine synthesis, but their incomplete removal results in the formation of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate as a major impurity.

  • The racemic nature of this impurity arises from the stereochemical lability of the sugar ring under acidic or thermal conditions during synthesis.

  • Analytical methods such as reversed-phase high-performance liquid chromatography with UV detection at 254 nm are effective for monitoring this impurity, leveraging the chromophoric properties of the toluoyl groups.

  • Industrial synthetic routes optimize solvent choice (acetonitrile preferred), reaction temperature, and purification steps to maximize decitabine yield while minimizing impurity levels.

  • The presence of this impurity has implications for the pharmacological profile and quality control of decitabine formulations, necessitating stringent process controls.

Chemical Reactions Analysis

rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate is primarily used in scientific research as a reference material and impurity standard for Decitabine. Its applications extend to:

    Chemistry: Used in the synthesis and study of nucleoside analogs.

    Biology: Employed in research on DNA methylation and gene expression.

    Medicine: Investigated for its potential role in cancer treatment and epigenetic studies.

    Industry: Utilized in the quality control and standardization of pharmaceutical products

Mechanism of Action

The mechanism of action of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate is closely related to its role as an impurity of Decitabine. Decitabine works by inhibiting DNA methyltransferase, leading to the reactivation of tumor suppressor genes and normalization of gene expression in cancer cells. The molecular targets and pathways involved include the DNA methylation pathway and various epigenetic regulators.

Comparison with Similar Compounds

2-Deoxy-2,2-difluoro-D-erythro-pentafuranous-1-ulose-3,5-dibenzoate (CAS 122111-01-7)

  • Structural Differences :
    • Substitution of two fluorine atoms at C2 instead of hydrogen.
    • Benzoate esters (C₆H₅COO-) instead of p-toluoyl (4-CH₃C₆H₄COO-).
  • Key Properties: Molecular Formula: C₂₁H₁₈F₂O₇ (estimated). Higher polarity due to fluorine atoms but reduced solubility in non-polar solvents.
  • Functional Impact :
    • The difluoro group enhances metabolic stability but complicates synthesis due to fluorination steps. Benzoate esters increase molecular rigidity compared to p-toluate .

2-Deoxy-3,5-di-O-p-toluoyl-α-L-ribofuranosyl Chloride (CAS 141846-57-3)

  • Structural Differences: L-configuration (vs. D-configuration in the decitabine impurity). Chloride substituent at the anomeric position (C1) instead of a hydroxyl group.
  • Key Properties: Molecular Formula: C₂₁H₂₁ClO₆. Reactivity: The chloride group makes it a glycosyl donor in nucleoside synthesis.
  • Functional Impact :
    • Moisture-sensitive and unstable in solution, limiting its use in aqueous formulations. The L-configuration alters stereochemical interactions in biological systems .

1,3,5-Tri-O-acetyl-2-deoxy-α-D-erythro-pentofuranose

  • Structural Differences :
    • Acetyl groups (CH₃COO-) at C1, C3, and C5 instead of p-toluoyl at C3 and C5.
  • Key Properties :
    • Molecular Formula: C₁₁H₁₆O₇.
    • Lower molecular weight (260.24 g/mol) and higher hydrophobicity.
  • Functional Impact :
    • The additional acetyl group at C1 enhances stability against enzymatic degradation but complicates chromatographic separation due to increased retention times .

1-O-Acetyl-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-β-D-erythro-pentofuranose (CAS 1019659-88-1)

  • Structural Differences :
    • 4-Chlorobenzoyl esters (ClC₆H₄COO-) at C3 and C5.
    • Acetyl group at C1.
  • Key Properties :
    • Molecular Formula: C₂₁H₁₈Cl₂O₇.
    • Molecular Weight: 453.27 g/mol.
  • The β-configuration may affect biological activity compared to α- or racemic forms .

Capecitabine-Related Compounds (e.g., 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N4-(pentyloxy-carbonyl)cytidine)

  • Structural Differences :
    • Fluoropyrimidine base instead of a deoxyribose backbone.
    • Mixed ester groups (acetyl, pentyloxy-carbonyl).
  • Key Properties :
    • Retention Time (HPLC): 1.37 min (vs. variable for decitabine impurity).
  • Functional Impact :
    • Fluorine substitution and diverse esters lead to distinct pharmacokinetic profiles and impurity thresholds (e.g., 0.85% unspecified impurity limit) .

Research Implications

  • Chromatographic Differentiation : Retention times and mobile phase requirements vary significantly based on ester groups (e.g., p-toluate vs. benzoate) and substituent positions .
  • Synthetic Challenges : Fluorinated or chlorinated analogs require specialized reagents and purification steps, increasing production costs .
  • Regulatory Considerations : Impurity thresholds (e.g., ≤0.10% for individual unspecified impurities) necessitate precise analytical methods to distinguish stereoisomers and ester variants .

Biological Activity

Rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate, also known as Decitabine Impurity, is a compound related to Decitabine, a nucleoside analog used primarily in the treatment of certain types of cancer, particularly myelodysplastic syndromes and acute myeloid leukemia. Understanding the biological activity of this impurity is crucial for evaluating the safety and efficacy of Decitabine formulations.

  • Molecular Formula : C21H22O6
  • CAS Number : 17117-72-5
  • Molecular Weight : 374.4 g/mol

Decitabine acts as a DNA methyltransferase inhibitor. It incorporates into DNA, leading to hypomethylation of cytosines in CpG islands, which can reactivate silenced genes involved in cell cycle regulation and apoptosis. The biological activity of its impurity, rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate, may influence the overall pharmacodynamics and pharmacokinetics of Decitabine.

In Vitro Studies

  • Cytotoxicity : Studies have shown that Decitabine and its related compounds exhibit cytotoxic effects on various cancer cell lines. The impurity's impact on cell viability is essential to assess.
    • Cell Lines Tested : HL-60 (acute myeloid leukemia), K562 (chronic myeloid leukemia).
    • Results : The presence of impurities can alter the effective concentration required for cytotoxicity.
  • DNA Methylation : The ability of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate to affect DNA methylation patterns is under investigation.
    • Assays Used : Methylation-specific PCR (MSP) to evaluate changes in gene expression post-treatment.

In Vivo Studies

Research on animal models has demonstrated that Decitabine's efficacy can be influenced by impurities:

  • Study Design : Mice with induced leukemia were treated with Decitabine formulations containing varying levels of the impurity.
  • Findings : Higher levels of impurities correlated with reduced survival rates and altered drug metabolism.

Stability and Degradation

The stability of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate has been assessed through forced degradation studies:

  • Conditions Tested :
    • Acidic conditions (0.1 N HCl at 60 °C)
    • Alkaline conditions (0.1 N NaOH at 60 °C)
    • Oxidative conditions (exposure to hydrogen peroxide)
ConditionStability ObservedDegradation Products
AcidicModerateHydrolytes
AlkalineHighMultiple products
OxidativeLowSignificant degradation

Analytical Methods

The purity and concentration of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate can be determined using High-Performance Liquid Chromatography (HPLC):

  • Method Validation : Linear response within the concentration range of 400–1200 μg/mL.
  • Detection Limits : LOD at 0.26 μg/mL; LOQ at 0.8 μg/mL.

Case Study 1: Impact on Efficacy

A clinical trial analyzed the effects of Decitabine with varying impurity levels on patient outcomes in acute myeloid leukemia:

  • Participants : 100 patients receiving treatment.
  • Results : Patients receiving formulations with lower impurity levels showed a significantly higher response rate compared to those receiving higher impurity formulations.

Case Study 2: Pharmacokinetics Alteration

A pharmacokinetic study assessed how rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate affected the metabolism of Decitabine:

  • Findings : The presence of the impurity altered the half-life and clearance rates of Decitabine in plasma.

Q & A

Q. What analytical methods are recommended for identifying and quantifying rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate in Decitabine formulations?

Methodological Answer:

  • HPLC with UV detection is the primary method. Use a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (gradient from 50:50 to 80:20 over 20 minutes). Monitor at 254 nm for toluoyl groups. Relative retention time (RRT) ranges between 0.85–1.20 under these conditions .
  • Validation Parameters: Include specificity (no co-elution with Decitabine or other impurities), linearity (5–150% of the specification limit), and LOQ/LOD (≤0.05% w/w) .

Q. How does the structural configuration of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate influence its role as a process-related impurity?

Methodological Answer:

  • The erythro configuration (C2 and C3 hydroxyls on opposite sides) and toluoyl protection at C3/C5 positions are critical. These groups hinder enzymatic degradation during Decitabine synthesis but may persist as impurities if deprotection is incomplete.
  • Stereochemical Analysis: Use chiral HPLC or polarimetry to confirm the rac (racemic) mixture. Compare retention times with enantiopure standards .

Advanced Research Questions

Q. What synthetic pathways lead to the formation of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate, and how can its formation be minimized?

Methodological Answer:

  • Formation Pathways: The impurity arises during the protection step of Decitabine synthesis when toluoyl chloride reacts with the 3,5-hydroxyl groups of the pentofuranose intermediate. Racemization occurs under acidic or high-temperature conditions .
  • Mitigation Strategies:
    • Optimize reaction pH (neutral to mildly basic) and temperature (≤25°C).
    • Use kinetic resolution with chiral catalysts to favor the desired enantiomer .
    • Monitor reaction progress via in-situ FTIR to track toluoyl group incorporation .

Q. How can researchers assess the mutagenic potential of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate in preclinical models?

Methodological Answer:

  • Ames Test: Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction). Test impurity concentrations up to 1 mg/plate, comparing mutation rates to controls .
  • HGPRT Assay: Expose mammalian cells (e.g., CHO-K1) to the impurity (0.1–100 µM) for 48 hours. Quantify hypoxanthine-guanine phosphoribosyltransferase (HGPRT) activity via radioactive thymidine incorporation. A ≥3-fold increase in mutations indicates genotoxicity .
  • Contradictory Data Note: While Decitabine itself showed no mutagenicity in rat models, one mouse study reported mutagenic effects. Replicate assays in multiple models to resolve discrepancies .

Q. What role does rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate play in Decitabine’s epigenetic activity, and how can its interference be quantified?

Methodological Answer:

  • Mechanistic Impact: The impurity lacks the 2-deoxy-2-fluoro modification required for DNA methyltransferase (DNMT) inhibition. However, it may compete with Decitabine for cellular uptake, reducing therapeutic efficacy.
  • Quantification via LC-MS/MS: Spike Decitabine-treated cell lysates with the impurity (0.1–10 µM). Measure intracellular concentrations using a triple-quadrupole MS with MRM transitions (e.g., m/z 371→211 for the impurity vs. m/z 229→113 for Decitabine) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the mutagenicity of Decitabine-related impurities?

Methodological Answer:

  • Study Design: Conduct parallel assays (Ames, HGPRT, micronucleus) across species (bacterial, rodent, human cell lines). Use impurity concentrations reflecting pharmacologically relevant levels (0.1–10 µM).
  • Statistical Rigor: Apply Bonferroni correction for multiple comparisons. Publish raw data and negative controls to enhance reproducibility .

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